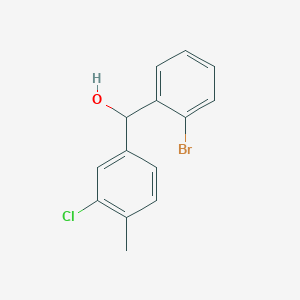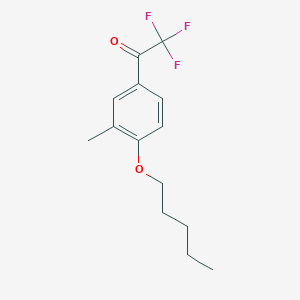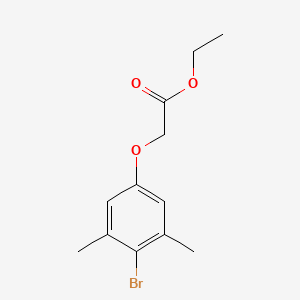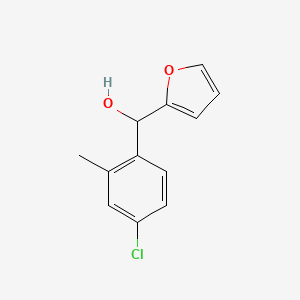
2-(3,4-Dimethoxyphenyl)pyridine
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)pyridine is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dimethoxyphenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethoxyphenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystallography and Molecular Interactions : The crystal and molecular structures of certain derivatives of 2-(3,4-Dimethoxyphenyl)pyridine have been investigated, revealing the existence of intramolecular dihydrogen bonds and intermolecular secondary interactions, contributing to our understanding of molecular geometries and interactions in crystal structures (Grabowski et al., 2004).
Photophysical and Electrochemical Properties : Studies on certain pyridine derivatives have explored their photophysical properties using UV–Visible and fluorescence spectroscopy. These properties are essential for applications in fields like optoelectronics and material science (Golla et al., 2020).
Ruthenium Complexes : Research involving ruthenium complexes containing a pendent catechol ring, where 2-(3,4-Dimethoxyphenyl)pyridine acts as a ligand, has been conducted. These complexes are characterized using various spectroscopic techniques, and their acid-base properties and electronic structures are investigated, which is significant in the field of inorganic chemistry (O'Brien et al., 2004).
Antiproliferative Agents in Cancer Research : Derivatives of 2-(3,4-Dimethoxyphenyl)pyridine have been designed and synthesized for potential use as antiproliferative agents in cancer treatment. These compounds exhibited potent anticancer activity against a range of cancer cell lines, indicating their potential as lead structures in drug development (Chitti et al., 2019).
Thermal Properties for Opto-Electronic Device Applications : The thermal properties of a 2-(3,4-Dimethoxyphenyl)pyridine derivative, important for high-temperature optical device applications, have been investigated. The material's thermal stability makes it a suitable candidate for such applications (Menezes et al., 2020).
Inducing Apoptosis in Cancer Cells : Certain pyridine derivatives have shown the ability to induce G2/M arrest and apoptosis in liver and breast cancer cells. This highlights the potential of these compounds in developing new cancer therapies (Androutsopoulos & Spandidos, 2017).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-15-12-7-6-10(9-13(12)16-2)11-5-3-4-8-14-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTGFWRUXZQNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)pyridine | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

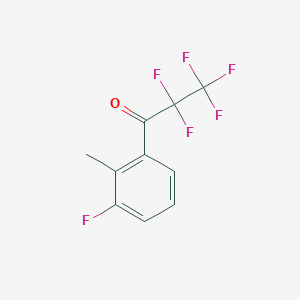
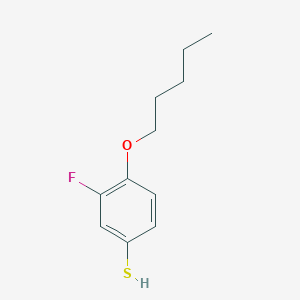
![3-[(Cyclopropanemethoxy)methyl]benzaldehyde](/img/structure/B7995767.png)
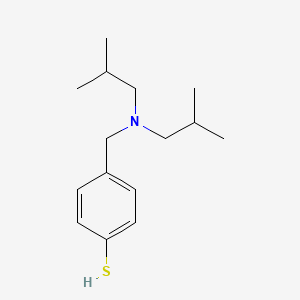

![1-Chloro-3-fluoro-6-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995806.png)
